2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide

Catalog No.
S2701788
CAS No.
1421531-63-6
M.F
C20H25NO2S
M. Wt
343.49
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(...

CAS Number

1421531-63-6

Product Name

2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-(4-phenylphenyl)acetamide

Molecular Formula

C20H25NO2S

Molecular Weight

343.49

InChI

InChI=1S/C20H25NO2S/c1-20(23,12-13-24-2)15-21-19(22)14-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-11,23H,12-15H2,1-2H3,(H,21,22)

InChI Key

VFAAIDSNYCTJDQ-UHFFFAOYSA-N

SMILES

CC(CCSC)(CNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)O

Solubility

not available

: NIST/TRC Web Thermo Tables (WTT) - 4-methylbiphenyl : CAMEO Chemicals - 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID : ChemicalBook - 2-hydroxy-2-methylbutanenitrile :

NIST/TRC Web Thermo Tables (WTT) - 4-methylbiphenyl : CAMEO Chemicals - 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID : ChemicalBook - 2-hydroxy-2-methylbutanenitrile :

The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is a synthetic organic molecule characterized by its unique structure, which includes a biphenyl moiety and an acetamide functional group. The chemical formula for this compound is C18H25NO2SC_{18}H_{25}NO_2S, and it has a molecular weight of approximately 325.46 g/mol. The presence of the hydroxyl group and the methylthio group contributes to its chemical properties, making it an interesting subject for various applications in medicinal chemistry and materials science.

There is no known mechanism of action for this specific compound.

  • Potential for skin and eye irritation due to the presence of the amide functionality.
  • The compound may be flammable due to the presence of the hydrocarbon chain.
  • It is always advisable to handle unknown compounds with proper personal protective equipment (PPE) in a well-ventilated area.

While specific reactions involving this compound are not extensively documented, compounds with similar structures often participate in nucleophilic substitutions and acylation reactions due to the presence of the amide functional group. The hydroxyl group may also engage in esterification or dehydration reactions under appropriate conditions. The methylthio group can influence reactivity by participating in oxidation or substitution reactions, potentially forming sulfoxides or sulfones.

The synthesis of 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide typically involves multi-step organic synthesis techniques. A general approach may include:

  • Formation of the Biphenyl Derivative: Starting from commercially available biphenyl derivatives, one can introduce functional groups through electrophilic aromatic substitution.
  • Synthesis of the Acetamide: This can be achieved by reacting a suitable amine with an acetic acid derivative.
  • Introduction of Hydroxymethyl and Methylthio Groups: This step may involve alkylation reactions using appropriate reagents to introduce the hydroxymethyl and methylthio functionalities.

Each step requires careful optimization to ensure high yields and purity of the final product.

The potential applications of 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide include:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new therapeutic agents.
  • Material Science: Its unique properties could be explored in polymer chemistry or as additives in coatings and plastics.

Several compounds share structural similarities with 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide, including:

  • (S)-4-([1,1'-biphenyl]-4-yl)-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide
    • CAS Number: 1354546-42-1
    • Features a hydroxymethyl group and a sulfonamide linkage.
  • 2-Hydroxy-N-[[(2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide
    • CAS Number: 914465-63-7
    • Contains a tetrazole ring that may impart different biological activities.
  • 2-Hydroxy-[1,1'-biphenyl]-4-acetic acid
    • CAS Number: 450-52-2
    • A simpler derivative that lacks the complex substituents found in the target compound.

Comparison Table

Compound NameCAS NumberKey Features
2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamideN/ABiphenyl structure with methylthio and hydroxymethyl groups
(S)-4-([1,1'-biphenyl]-4-yl)-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide1354546-42-1Hydroxymethyl and sulfonamide functionalities
2-Hydroxy-N-[[(2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide914465-63-7Contains a tetrazole ring
2-Hydroxy-[1,1'-biphenyl]-4-acetic acid450-52-2Simpler structure without complex substituents

This comparison highlights the uniqueness of 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide, particularly due to its specific combination of functional groups that may influence its chemical behavior and biological activity differently than its analogs.

XLogP3

3.3

Dates

Modify: 2023-08-16

Explore Compound Types